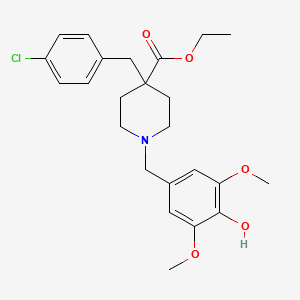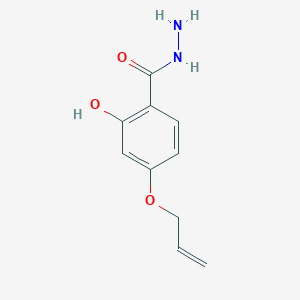![molecular formula C16H19NO2 B5034984 N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as MT-77, is a synthetic compound that has been of interest to the scientific community due to its potential pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors involved in cancer cell growth and neurodegeneration. Specifically, N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to inhibit the activity of HDAC6, a protein involved in cancer cell growth, and AChE, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function in animal models of Alzheimer's disease, and the reduction of inflammation in animal models of colitis. Additionally, N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide in lab experiments is its low toxicity, which allows for higher dosages to be used without causing harm to the test subjects. Additionally, N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide and its potential side effects. Finally, research is needed to develop more efficient methods for synthesizing and administering N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide in lab experiments.
Conclusion:
In conclusion, N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is a synthetic compound that has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. Its low toxicity and cost-effectiveness make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized using a multi-step process involving the reaction of 4-methoxybenzylamine with tricyclo[3.2.1.0~2,4~]oct-3-one, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using column chromatography to obtain N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In Alzheimer's disease research, N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-19-12-6-4-11(5-7-12)17-16(18)15-13-9-2-3-10(8-9)14(13)15/h4-7,9-10,13-15H,2-3,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJZRUYTRFOVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C3C2C4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5034902.png)
![N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5034903.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B5034916.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5034920.png)
![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034930.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5034941.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)
![ethyl N-({[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5034962.png)
![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)